molecular formula C9H10N6S B1483890 1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine CAS No. 2098139-32-1

1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine

Cat. No. B1483890
CAS RN: 2098139-32-1
M. Wt: 234.28 g/mol
InChI Key: IMXPVODBJMHRRQ-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine, commonly referred to as AzTP, is a novel chemical compound that has been the subject of much scientific research over the past few years. AzTP has been found to have a wide range of applications in both medicinal and industrial research, making it an attractive compound for further study. In

Scientific Research Applications

Generation of Structurally Diverse Libraries

Research involving similar thiophene and pyrazole derivatives demonstrates their utility in generating structurally diverse compound libraries. For instance, compounds derived from thiophene have been used as starting materials in alkylation and ring closure reactions to produce a wide array of substances, including dithiocarbamates, thioethers, and various NH-azoles. This approach underlines the potential of thiophene and pyrazole derivatives in synthesizing a broad spectrum of chemically diverse entities, which can be pivotal for drug discovery and material science research (Roman, 2013).

Antimicrobial and Antitumor Activities

Compounds incorporating thiophene and pyrazole moieties have been studied for their biological activities, including antimicrobial and antitumor properties. For example, benzothiophene-substituted carbamates, ureas, semicarbazides, and pyrazoles have been synthesized and screened for antimicrobial and analgesic activities, highlighting the therapeutic potential of these heterocyclic frameworks (Kumara et al., 2009). Similarly, thiophene-based azo dyes incorporating pyrazolone moiety have shown promising antitumor activity, suggesting their use in developing novel anticancer agents (Gouda et al., 2016).

Antidepressant Activity

Further illustrating the chemical versatility and potential therapeutic applications, thiophene and pyrazole derivatives have been explored for their antidepressant activity. Compounds structured around thiophene-pyrazole frameworks have been shown to possess significant antidepressant effects in preclinical models, providing a basis for the development of new psychiatric medications (Mathew, Suresh, & Anbazhagan, 2014).

properties

IUPAC Name

2-(2-azidoethyl)-5-thiophen-3-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6S/c10-9-5-8(7-1-4-16-6-7)13-15(9)3-2-12-14-11/h1,4-6H,2-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXPVODBJMHRRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C(=C2)N)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine
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1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine
Reactant of Route 3
1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine
Reactant of Route 4
1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine
Reactant of Route 5
1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine
Reactant of Route 6
1-(2-azidoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine

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